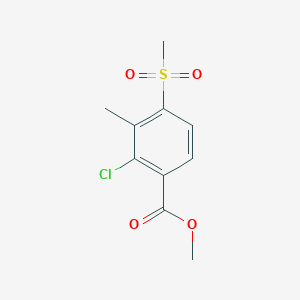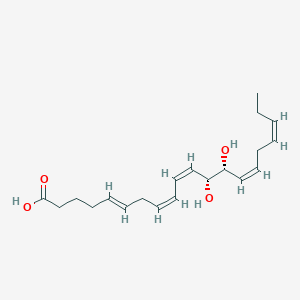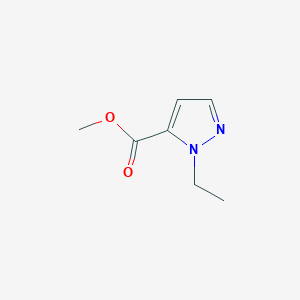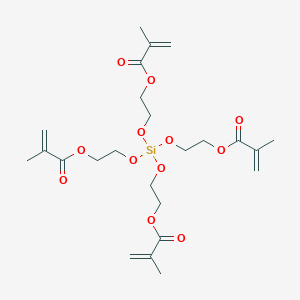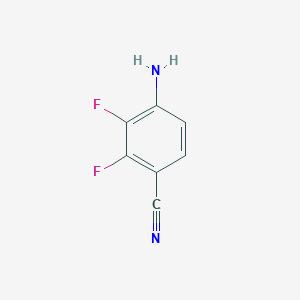
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride, also known as CMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The purpose of
Mécanisme D'action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 has been implicated in the regulation of cell growth, differentiation, and apoptosis, as well as DNA repair and transcriptional regulation. By inhibiting CK2, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can modulate these cellular processes and potentially provide insights into the role of CK2 in various diseases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride are largely dependent on the specific cellular context in which it is used. However, studies have shown that N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can inhibit cell growth and induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been shown to modulate the inflammatory response in animal models, suggesting that it may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in lab experiments is its selectivity for CK2. This allows researchers to specifically target this protein kinase and investigate its role in various cellular processes. Additionally, the well-established synthesis method for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride allows for the production of large quantities of the compound for use in experiments. However, one limitation of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. One area of interest is the development of more selective CK2 inhibitors, which may have fewer off-target effects than N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. Additionally, researchers may investigate the potential use of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride as an anticancer or anti-inflammatory agent in animal models. Finally, the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's may be an area of future research for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride.
Méthodes De Synthèse
The synthesis of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-pyridinylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. This synthesis method has been well-established in the literature and has been used to produce N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in large quantities for scientific research.
Applications De Recherche Scientifique
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been extensively studied for its potential use as a tool compound in scientific research. Its selectivity for CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases, among other areas of research.
Propriétés
Numéro CAS |
124421-10-9 |
|---|---|
Nom du produit |
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride |
Formule moléculaire |
C13H13Cl2N3O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H |
Clé InChI |
AQIVEWAADQUAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
Synonymes |
CI 953 CI-953 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



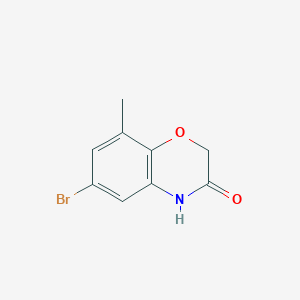
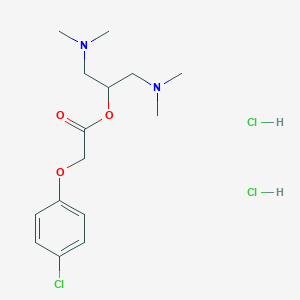
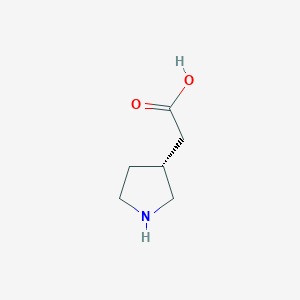
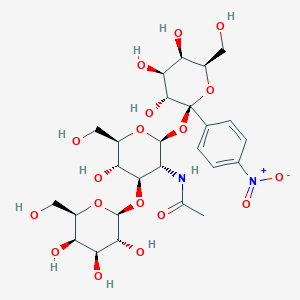
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
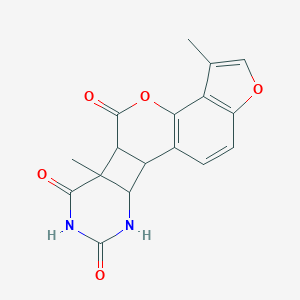
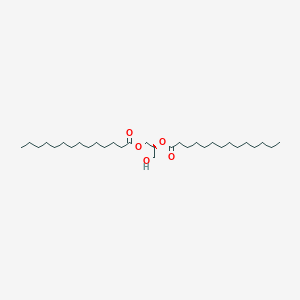
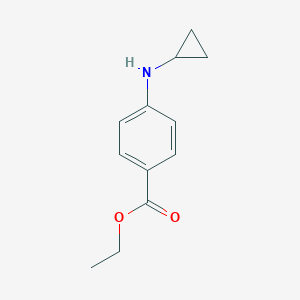
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
